2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound "2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane" is not directly described in the provided papers. However, similar compounds with variations in their molecular structure have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of the compound . For instance, the synthesis of related dioxaborolane compounds involves various organic reactions, including condensation, reduction, sulfonylation, and bromination processes . The molecular structures of these compounds have been characterized using techniques such as X-ray diffraction and NMR spectroscopy .
Synthesis Analysis
The synthesis of related dioxaborolane compounds typically involves multi-step organic reactions. For example, the synthesis of 1,3-dioxolane-4,5-bis(bromomethyl)-2-phenyl was achieved through benzaldehyde condensation, reduction with AlLiH4, sulfonylation, and subsequent bromination with LiBr . Similarly, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was performed using rhodium-catalyzed hydroboration of allyl phenyl sulfone . These methods suggest that the synthesis of the compound would likely involve a sequence of carefully controlled reactions to introduce the appropriate functional groups and achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives has been extensively studied using X-ray diffraction, revealing details such as crystal system, space group, lattice constants, and unit cell parameters . For example, the crystal structure of a related compound was found to be orthorhombic with specific lattice constants and a calculated density . The boron atom in these structures is typically tetracoordinated, indicating a stable configuration within the molecule. The orientation of substituents on the dioxaborolane ring, such as the phenyl group, can vary between equatorial and axial positions, influencing the overall conformation of the molecule .
Chemical Reactions Analysis
The reactivity of dioxaborolane derivatives can be influenced by the orientation and electronic properties of the substituents attached to the boron center. For instance, the insertion of dichlorocarbene into carbon-hydrogen bonds of related compounds has been observed, leading to the formation of insertion products that can undergo further reactions such as pyrolysis to yield chlorocyclopropanes . The differences in chemical reactivity between regioisomers of pyridin-2-ylboron derivatives have been attributed to the orientation of the dioxaborolane ring and the distribution of HOMO and LUMO .
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives are closely related to their molecular structure. The conformational analysis of these compounds, supported by NMR spectroscopy and DFT calculations, reveals the preferred conformations in both the solid state and solution . The solvation effects and potential barriers for internal rotation of substituent groups have also been studied, providing insights into the dynamic behavior of these molecules in different environments. The stability and reactivity of these compounds can be further understood by examining the electronic distribution within the molecule, as indicated by ab initio calculations .
Scientific Research Applications
-
- Application : Used as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Method : The synthetic routes of 3-(bromoacetyl)coumarin derivatives have been developed recently .
- Results : These compounds have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .
-
2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile
- Application : These compounds are novel and possess the potential to be building blocks in organic synthesis .
- Method : The compounds were synthesized from β, β-dicyanostyrene and characterized by NMR .
- Results : The final products indicate that methanol not only acts as solvent but also participates in and dominates the reaction result .
-
Transition metal catalyzed synthesis of thiophene-based polymers
- Application : Thiophene-based conjugated polymers are used for electronic and optoelectronic applications .
- Method : These polymers are synthesized using nickel and palladium-based catalytic systems . Nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis .
- Results : These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity and high conductivity .
-
- Application : Multistep synthesis is a method used in organic chemistry to synthesize complex organic compounds .
- Method : This process involves multiple reactions including nitration, conversion from the nitro group to an amine, and bromination .
- Results : The end product is a meta directing group .
Safety And Hazards
properties
IUPAC Name |
2-[3-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIYGXGXVOHAFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378335 | |
Record name | 2-[3-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
214360-74-4 | |
Record name | 2-[3-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214360-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.